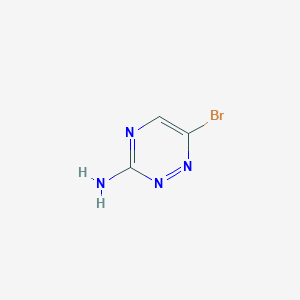

6-Bromo-1,2,4-triazin-3-amine

Descripción

Precursor Synthesis Strategies for 1,2,4-Triazin-3-amine (B72006) Scaffolds

The foundational 1,2,4-triazine (B1199460) ring system can be constructed through various synthetic routes. ccspublishing.org.cnsioc-journal.cnsioc-journal.cn These methods are crucial for accessing the precursors needed for the synthesis of the target compound.

The formation of the 1,2,4-triazine ring is often achieved through cyclization reactions. ccspublishing.org.cnsioc-journal.cn Tandem cyclization reactions, in particular, offer an efficient one-pot synthesis that aligns with the principles of green chemistry by being step and atom economical. sioc-journal.cnsioc-journal.cn These reactions avoid the need for isolating intermediates, streamlining the synthetic process. sioc-journal.cn

One common strategy involves the condensation of 1,2-dicarbonyl compounds with amidrazones. clockss.org For instance, the cyclocondensation of benzyl (B1604629) with aminoguanidine (B1677879) bicarbonate in refluxing n-butanol yields 3-amino-5,6-diphenyl-1,2,4-triazine. researchgate.net Another approach is the reductive cyclization of nitrophenylhydrazides. mdpi.com The orientation of these cyclization reactions can be influenced by substituents on the triazine moiety, the solvent, and the reaction temperature. eurjchem.com

The table below summarizes various cyclization strategies for forming the 1,2,4-triazine ring.

| Starting Materials | Reagents and Conditions | Product | Reference |

| 1,2-Dicarbonyl compounds and amidrazones | Condensation | 1,2,4-Triazine derivatives | clockss.org |

| Benzyl and aminoguanidine bicarbonate | Reflux in n-butanol | 3-Amino-5,6-diphenyl-1,2,4-triazine | researchgate.net |

| Nitrophenylhydrazides | Reductive conditions | Ring-fused ccspublishing.org.cnsioc-journal.cnuniven.ac.zatriazines | mdpi.com |

| α-Amino ketones and phenyl carbazate | Cascade reaction | 1,2,4-Triazin-3(2H)-ones | nih.gov |

Amination is a key step in introducing the 3-amino group to the 1,2,4-triazine ring. acs.orgacs.org Direct amination of the 1,2,4-triazine ring can be challenging but has been achieved. For example, direct amination of 1,2,4-triazine 4-oxides at the 3-position has been reported for the first time. researchgate.net

In some cases, amination occurs through a ring-opening and recyclization mechanism, known as the SN(ANRORC) mechanism. acs.org This involves the initial addition of an amide ion to the electron-deficient C-5 position, followed by ring opening to an open-chain intermediate, which then recyclizes to form the 3-amino compound. acs.org The amination of 3-halo-5-phenyl-1,2,4-triazines with potassium amide in liquid ammonia (B1221849) can yield a complex mixture of products, including the desired 3-amino derivative. acs.orgacs.org

The choice of amination strategy depends on the specific substrate and desired outcome.

| Substrate | Reagents and Conditions | Product | Mechanism | Reference |

| 3-(Methylthio)-1,2,4-triazine | Potassium amide in liquid ammonia | 3-Amino-1,2,4-triazine | SN(ANRORC) | acs.org |

| 3-Halo-5-phenyl-1,2,4-triazines | Potassium amide in liquid ammonia | 3-Amino-5-phenyl-1,2,4-triazine and other products | Complex | acs.orgacs.org |

| 1,2,4-Triazine 4-oxides | Not specified | 3-Amino-1,2,4-triazine 4-oxides | Direct amination | researchgate.net |

Regioselective Bromination at the C-6 Position of 1,2,4-Triazin-3-amine

Once the 1,2,4-triazin-3-amine scaffold is in place, the next critical step is the regioselective introduction of a bromine atom at the C-6 position. nih.govacs.org

The regioselective bromination of 1,2,4-triazin-3-amine derivatives at the C-6 position is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). nih.govacs.org For example, the bromination of 5-phenyl-1,2,4-triazin-3-amine (B184799) with NBS in DMF at temperatures ranging from -25 °C to room temperature selectively yields 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) in 64% yield. nih.govacs.org

The reaction conditions, particularly the temperature, are crucial for achieving high regioselectivity and preventing side reactions. nih.govacs.org

The following table details an optimized protocol for the bromination of a 1,2,4-triazin-3-amine derivative.

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 5-Phenyl-1,2,4-triazin-3-amine | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | -25 °C to room temperature | 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | 64% | nih.govacs.org |

The 1,2,4-triazine ring is a π-deficient system due to the presence of three nitrogen atoms, which makes it susceptible to nucleophilic attack. clockss.orgnih.gov Consequently, electrophilic aromatic substitution, such as bromination, is generally more difficult than on benzene. wikipedia.org However, the reactivity of the C-3, C-5, and C-6 positions towards nucleophiles depends on the substituents present on the ring. clockss.org The introduction of an amino group at the C-3 position activates the ring towards electrophilic substitution, directing the incoming electrophile, in this case, bromine, to the C-6 position.

Alternative Halogenation Approaches for 1,2,4-Triazine Derivatives

Besides bromination, other halogenation methods have been applied to 1,2,4-triazine derivatives. For instance, 2,4,6-trichloro-1,3,5-triazine can be synthesized and subsequently undergoes nucleophilic substitution where chlorine atoms are displaced by other groups. wikipedia.org While this applies to the 1,3,5-triazine (B166579) isomer, similar principles of nucleophilic substitution of halogens are relevant in 1,2,4-triazine chemistry. For example, 3-halo-5-phenyl-1,2,4-triazines can undergo amination where the halogen is substituted. acs.org

Alternative halogenation can also be achieved through different routes. For instance, a method involving bromohydrazone intermediates has been used for the synthesis of halogenated pyrrolo[2,1-f] ccspublishing.org.cnsioc-journal.cnuniven.ac.zatriazines, where bromination can occur before or after the triazine ring closure.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBIPFPOGMLYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571621 | |

| Record name | 6-Bromo-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69249-22-5 | |

| Record name | 6-Bromo-1,2,4-triazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69249-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 1,2,4 Triazin 3 Amine and Its Precursors

Advanced Purification and Isolation Protocols for 6-Bromo-1,2,4-triazin-3-amine

The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for subsequent synthetic applications and analytical characterization. Various advanced chromatographic techniques are employed, tailored to the specific properties of the compound and the impurities present.

Following synthesis, initial work-up procedures often involve extraction and washing. For instance, after a reaction, the mixture might be diluted with water and the pH adjusted to approximately 8 with a saturated aqueous solution of sodium bicarbonate. The product can then be extracted using a solvent mixture like isopropanol/dichloromethane (B109758). The combined organic layers are subsequently washed with brine, dried over sodium sulfate, and concentrated under vacuum before further purification. rsc.org Similarly, pouring the reaction mixture into a saturated bicarbonate solution followed by extraction with diethyl ether is another documented work-up method. acs.org

Flash Column Chromatography stands out as a prevalent and versatile method for the purification of this compound and related structures. The choice of the stationary phase, typically normal phase silica (B1680970) gel, and the mobile phase is crucial for achieving effective separation.

A range of solvent systems has been successfully utilized for elution in flash chromatography:

A gradient of 0-90% ethyl acetate (B1210297) in dichloromethane with 1% methanol (B129727) has been used for the purification of the title compound itself. rsc.org

For derivatives, a gradient of 0-10% methanol in dichloromethane is a common choice. rsc.org

Another reported system for purifying the crude triazine involves 10% water in acetonitrile (B52724) on normal phase silica gel. rsc.org

Gradient flash chromatography with mixtures of ethyl acetate in hexane (B92381) is also employed for purifying derivatives like 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594). acs.orgnih.gov

The effectiveness of these systems is summarized in the table below.

Table 1: Flash Chromatography Protocols for Purification

| Compound | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| This compound | Silica Gel | 0-90% EtOAc in CH₂Cl₂ + 1% MeOH | rsc.org |

| This compound Derivative | Silica Gel | 10% H₂O in CH₃CN | rsc.org |

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | Silica Gel | Gradient of Ethyl Acetate in Hexane | acs.orgnih.gov |

Preparative High-Performance Liquid Chromatography (HPLC) is utilized when higher purity is required. For example, a derivative of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione was purified using preparative HPLC with a specific gradient. The process started with 100% water for 5 minutes, followed by a ramp up to 20% acetonitrile over 35 minutes, and then to 40% acetonitrile over the next 10 minutes, at a flow rate of 10 mL/min. acs.org

Table 2: Preparative HPLC Purification Protocol

| Compound | Gradient | Flow Rate | Duration | Reference |

|---|

These purification protocols are essential for obtaining this compound and its analogs in a state suitable for their use as building blocks in the synthesis of more complex molecules. calpaclab.comchemscene.com The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the product.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 1,2,4 Triazin 3 Amine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring system facilitates nucleophilic aromatic substitution at the C-6 position, where the bromine atom acts as a leaving group. smolecule.com This reactivity allows for the introduction of a wide range of functional groups.

The bromine atom at the C-6 position of 6-bromo-1,2,4-triazin-3-amine can be displaced by oxygen-based nucleophiles. For instance, reaction with alkoxides, such as sodium methoxide, can introduce alkoxy groups to the triazine core. These reactions are typically carried out in polar aprotic solvents. The resulting 6-alkoxy-1,2,4-triazin-3-amines are valuable intermediates for further derivatization.

While specific examples detailing the reaction of this compound with oxygen nucleophiles are not extensively documented in the provided results, the general reactivity of halo-triazines suggests this pathway is viable. For example, the related compound 6-bromopyrrolo[2,1-f] researchgate.netuniven.ac.zanih.govtriazin-4(3H)-one is known to undergo substitution with sodium methoxide.

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Alkoxides (e.g., NaOCH₃) | 6-Alkoxy-1,2,4-triazin-3-amine | Polar aprotic solvent |

The substitution of the bromine atom with various nitrogen-containing nucleophiles is a well-established method for derivatizing this compound. univen.ac.zauniven.ac.za This class of reactions is crucial for the synthesis of compounds with potential biological activity.

Reactions with primary and secondary amines lead to the formation of 6-amino-1,2,4-triazin-3-amine derivatives. These reactions often require elevated temperatures and can be performed with or without a catalyst, depending on the nucleophilicity of the amine. For example, the synthesis of 6-aryl-1,2,4-triazine-3,5-diamine involved an amination step. univen.ac.za

Hydrazine can also act as a nucleophile, displacing the bromine to yield 6-hydrazinyl-1,2,4-triazin-3-amine. This derivative is a key intermediate for the construction of fused heterocyclic systems. researchgate.net

| Nucleophile | Product | Significance |

|---|---|---|

| Primary/Secondary Amines | 6-(Substituted-amino)-1,2,4-triazin-3-amines | Leads to compounds with potential biological activity. univen.ac.za |

| Hydrazine | 6-Hydrazinyl-1,2,4-triazin-3-amine | Intermediate for fused heterocycles. researchgate.net |

Sulfur-based nucleophiles, such as thiols and thiophenols, can also displace the bromine atom at the C-6 position. These reactions typically proceed in the presence of a base to generate the more nucleophilic thiolate anion. The resulting 6-(thio-substituted)-1,2,4-triazin-3-amines are important for the synthesis of various biologically active molecules. For instance, related 3-thioxo-1,2,4-triazine derivatives are known to undergo reactions with various nucleophiles, highlighting the reactivity of the triazine core towards sulfur reagents. bohrium.comtandfonline.comnih.gov

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Thiols/Thiophenols | 6-(Thio-substituted)-1,2,4-triazin-3-amines | Presence of a base (e.g., KOH, NaH) |

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to modify the 6-position of the 1,2,4-triazine ring. univen.ac.zauzh.ch

The Suzuki-Miyaura coupling is a widely used method for introducing aryl and heteroaryl moieties at the C-6 position of this compound. univen.ac.za This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or cesium carbonate. acs.org The reaction is generally carried out in a mixture of an organic solvent (e.g., dioxane, THF) and water. acs.org

Studies have shown that a variety of aryl boronic acids can be successfully coupled with this compound and its derivatives, affording the corresponding 6-aryl-1,2,4-triazin-3-amines in yields ranging from poor to excellent. univen.ac.za The electronic and steric properties of the substituents on the aryl boronic acid can influence the reaction efficiency.

| Reactant | Catalyst | Base | Solvent | Product | Yield Range |

|---|---|---|---|---|---|

| Aryl Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or CPME/Water | 6-Aryl-1,2,4-triazin-3-amines | Poor to Excellent univen.ac.za |

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions, such as the Stille coupling, can also be utilized for the derivatization of the C-6 position. The Stille coupling involves the reaction of an organostannane reagent with the bromo-triazine in the presence of a palladium catalyst. This method offers an alternative route for the formation of carbon-carbon bonds.

For example, Stille couplings have been successfully employed for the functionalization of other bromo-triazines and related heterocyclic systems, suggesting its applicability to this compound. researchgate.netrsc.org These reactions provide access to a diverse range of substituted triazines that may not be readily accessible through other coupling methods.

Transformations Involving the Amino Functional Group at C-3

The amino group at the C-3 position of this compound is a key site for a variety of chemical modifications, including acylation, alkylation, and cyclization reactions. These transformations are instrumental in the development of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

The nucleophilic nature of the exocyclic amino group at C-3 allows for its ready acylation and alkylation. These reactions provide a straightforward method for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

Acylation Reactions:

The amino group of 3-amino-1,2,4-triazine derivatives can be acylated using various acylating agents such as acid chlorides and anhydrides. For instance, the acylation of 3-amino-8-fluoro-5H-1,2,4-triazino[5,6-b]indole with glacial acetic acid yields the corresponding 3-N-acylamino derivative. scirp.org Similarly, aroylation with reagents like 3,5-dinitrobenzoyl chloride in DMF leads to the formation of the benzamido derivative. scirp.org In a specific example involving this compound, a patent describes its reaction with an anhydride, resulting in the acylated product. google.com

| Reactant (3-amino-1,2,4-triazine derivative) | Acylating Agent | Solvent/Conditions | Product | Reference |

| 3-Amino-8-fluoro-5H-1,2,4-triazino[5,6-b]indole | Glacial Acetic Acid | Warming | 3-N-Acylamino-8-fluoro-5H-1,2,4-triazino[5,6-b]indole | scirp.org |

| 3-Amino-8-fluoro-5H-1,2,4-triazino[5,6-b]indole | 3,5-Dinitrobenzoyl chloride | DMF, Warming | 3-N-(3,5-Dinitrobenzoyl)amino derivative | scirp.org |

| This compound | Acetic Anhydride | Not specified | N-(6-bromo-1,2,4-triazin-3-yl)acetamide | google.com |

| 3-amino-1,2,4-triazinothiadiazolone derivative | Chloroacetonitrile | DMF, Warming | 3-(5'-fluoro-2'-(cyanomethylanilido)-7-(4'-fluorophenyl)-1,2,4-triazino[3,4-b] Current time information in Bangalore, IN.clockss.orgut.ac.irthiadiazol-4-one | scirp.org |

Alkylation Reactions:

While direct N-alkylation of the exocyclic amino group of this compound is less specifically documented, the alkylation of related 3-amino-1,2,4-triazine systems has been reported. The selective alkylation of the amino group can be achieved under specific conditions. For example, the alkylation of 1-phenyl-6-azaisocytosine at the amino group was accomplished at high temperatures without a base. mdpi.com In another instance, the reaction of a 3-amino-1,2,4-triazinothiadiazolone derivative with methyl iodide in the presence of KOH resulted in alkylation. scirp.org It is also known that reacting melamine (B1676169) (a 1,3,5-triazine (B166579) with three amino groups) with alkyl halides can lead to alkyl substitution on the ring nitrogen atoms, forming isomelamine derivatives. google.com A general method for alkylating 1,3,5-triazine derivatives with an amino group involves reaction with an alcohol in the presence of a Group VII and/or VIII element catalyst. google.com

| Reactant (amino-triazine derivative) | Alkylating Agent | Solvent/Conditions | Product | Reference |

| 1-Phenyl-6-azaisocytosine | Phenacyl bromide | DMF, 130 °C | 2N-alkylated 6-azaisocytosine | mdpi.com |

| 3-amino-1,2,4-triazinothiadiazolone derivative | Methyl Iodide | 1% KOH solution | N-methylated product | scirp.org |

| 1,3,5-Triazine with amino group | Alcohol | Group VII/VIII catalyst | N-alkylated triazine | google.com |

The 3-amino group, often in conjunction with an adjacent ring nitrogen, is a key participant in condensation and cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of great importance for the synthesis of compounds with diverse biological activities.

Formation of Imidazo[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazines:

A common and well-documented reaction is the condensation of 3-amino-1,2,4-triazines with α-haloketones to yield imidazo[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazines. clockss.orgut.ac.ir For example, allowing 3-amino-1,2,4-triazine to react with 2-bromo-1-(naphtho[2,1-b]furan-2-yl)ethan-1-one affords the corresponding 6-(naphtho[2,1-b]furan-2-yl)imidazo[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazine. clockss.orgresearchgate.net This reaction generally proceeds by initial nucleophilic attack of the N-2 of the triazine ring on the α-carbon of the ketone, followed by intramolecular cyclization of the exocyclic amino group with the carbonyl group and subsequent dehydration.

Formation of Pyrimido[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazines:

3-Amino-1,2,4-triazines can also be used to construct pyrimido[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazine systems. researchgate.net These are typically formed through reactions with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of 3-amino-1,2,4-triazine with enaminones, enaminonitriles, and 1,3-dicarbonyl compounds leads to the formation of pyrimido[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazine derivatives. clockss.orgresearchgate.net

| Reactant (3-amino-1,2,4-triazine derivative) | Reagent | Product Type | Reference |

| 3-Amino-1,2,4-triazine | α-Haloketones | Imidazo[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazines | clockss.orgut.ac.ir |

| 3-Amino-1,2,4-triazine | 2-Bromo-1-(naphtho[2,1-b]furan-2-yl)ethan-1-one | 6-Substituted imidazo[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazine | clockss.orgresearchgate.net |

| 3-Amino-1,2,4-triazine | Enaminones, Enaminonitriles, 1,3-Dicarbonyls | Pyrimido[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazines | clockss.orgresearchgate.net |

| 3-amino-6-(2-aminophenyl)-1,2,4-triazin-5(2H)-one | Polyfunctional oxygen/sulfur/nitrogen reagents | Pyrimido[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazines and Current time information in Bangalore, IN.clockss.orgresearchgate.net-triazino[1,2-b] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazines | eurjchem.com |

Further Functionalization of the 1,2,4-Triazine Ring System Beyond the C-6 and C-3 Positions

Beyond the well-explored reactivity at the C-6 and C-3 positions, the 1,2,4-triazine ring offers other sites for functionalization, notably the C-5 position and the ring nitrogen atoms (N-2 and N-4).

The C-5 position of the 1,2,4-triazine ring is susceptible to nucleophilic attack, especially in the presence of activating groups. For instance, the addition of organolithium reagents to 3-methylsulfanyl-1,2,4-triazine occurs at the C-5 position. lookchem.com Furthermore, a method for the ipso-substitution of a cyano group at the C-5 position with higher alcohols has been reported, providing a novel route for C-5 functionalization. chimicatechnoacta.ru In another example, the reaction of 3-amino-1,2,4-triazine with dimethylphenoxy groups in the presence of trifluoroacetic acid results in addition at the C-5 position. researchgate.net

Alkylation can also occur at the nitrogen atoms of the triazine ring. The reaction of melamine with alkyl halides is known to result in alkyl substitution at the ring nitrogen, leading to isomelamine derivatives. google.com For 1,2,4-triazine-3,5(2H,4H)-diones, photoinduced arylation or alkylation with hydrazines has been demonstrated. rsc.org The synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones has been achieved through a solid-phase synthesis involving reductive alkylation. clockss.org Additionally, the alkylation of 1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.ut.ac.irchimicatechnoacta.rutriazine derivatives can be directed to the nitrogen atoms of the triazine ring. researchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Bromo 1,2,4 Triazin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 6-bromo-1,2,4-triazin-3-amine and its analogues, ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer a complete picture of the molecular framework.

While specific, publicly available, fully assigned ¹H and ¹³C NMR spectra for this compound are limited, data from closely related derivatives allow for a detailed predictive analysis and comparison.

For the parent non-brominated compound, 3-amino-1,2,4-triazine, the triazine ring protons are expected to exhibit characteristic chemical shifts. The introduction of a bromine atom at the C6 position in this compound is anticipated to induce a downfield shift for the remaining proton on the triazine ring due to the electron-withdrawing nature of the halogen. The amino protons (–NH₂) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In a study of 7-bromo-3-tert-butylpyrazolo[5,1-c] chemicalbook.comjst.go.jpsynblock.comtriazine, a derivative with a fused ring system, the proton on the triazine ring (C4-H) appears as a singlet at δ 8.34 ppm. The ¹³C NMR spectrum of this derivative shows signals for the triazine ring carbons within the aromatic region, with the carbon bearing the bromine (C7) and other carbons of the fused system resonating at δ 154.33, 149.66, and 135.41 ppm.

A general expectation for the ¹³C NMR spectrum of this compound would be the appearance of three distinct signals for the triazine ring carbons. The carbon atom bonded to the bromine (C6) would likely be the most deshielded, followed by the carbon attached to the amino group (C3), and finally the C5 carbon. The precise chemical shifts would be influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of related structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H5 | 8.0 - 8.5 (singlet) | - |

| NH₂ | 5.0 - 7.0 (broad singlet) | - |

| C3 | - | 150 - 160 |

| C5 | - | 125 - 135 |

| C6 | - | 140 - 150 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on a derivative of this compound would reveal correlations between scalar-coupled protons. In the case of more complex derivatives with multiple protons, this technique would be essential for tracing the proton-proton networks.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or its more modern counterpart, HSQC) spectrum directly correlates the chemical shifts of protons with the carbon atoms to which they are attached. This would allow for the definitive assignment of the ¹H signal of H5 to the C5 carbon in this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The calculated exact mass of this compound (C₃H₃BrN₄) is 173.9541 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide a measured mass very close to this value, confirming the elemental composition. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of aminotriazines under electron impact (EI) ionization often involves initial cleavages of the triazine ring. For this compound, characteristic fragmentation pathways could include the loss of HCN, N₂, and the bromine radical. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 174/176 | Molecular ion (showing bromine isotope pattern) |

| [M - H]⁺ | 173/175 | Loss of a hydrogen atom |

| [M - N₂]⁺ | 146/148 | Loss of a nitrogen molecule |

| [M - HCN]⁺ | 147/149 | Loss of hydrogen cyanide |

| [M - Br]⁺ | 95 | Loss of a bromine radical |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H) and triazine ring (C=N, C-N) functionalities.

N-H Stretching: The amino group should give rise to one or two bands in the region of 3100-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the triazine ring are expected to appear in the 1500-1650 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond of the amino group typically occurs around 1600-1650 cm⁻¹.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

For comparison, the IR spectrum of 7-bromo-3-tert-butylpyrazolo[5,1-c] chemicalbook.comjst.go.jpsynblock.comtriazine shows C-H stretching vibrations around 3137-2867 cm⁻¹ and various ring stretching and bending vibrations in the fingerprint region.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium - Strong, Broad |

| C-H Stretch (aromatic) | ~3050 | Weak - Medium |

| C=N Stretch | 1500 - 1650 | Medium - Strong |

| N-H Bend | 1600 - 1650 | Medium |

| C-Br Stretch | 500 - 700 | Medium - Strong |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, the crystal structure of a closely related derivative, 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, offers significant insights into the potential solid-state conformation. jst.go.jp

In the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, the 1,2,4-triazine (B1199460) ring is essentially planar. jst.go.jp The bond lengths and angles within the ring are consistent with its aromatic character, though distorted by the presence of the carbonyl group and various substituents. The exocyclic amino group is coplanar with the triazine ring, suggesting delocalization of the nitrogen lone pair into the ring system. jst.go.jp

It is expected that this compound would also adopt a planar conformation in the solid state. The C-Br bond length would be typical for a bromine atom attached to an sp²-hybridized carbon. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the triazine ring, leading to the formation of extended supramolecular architectures. jst.go.jp

Table 4: Selected Crystallographic Data for 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one jst.go.jp

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.3645(1) |

| b (Å) | 6.9011(1) |

| c (Å) | 14.0685(2) |

| β (°) | 111.947(1) |

| V (ų) | 1113.45(2) |

| Z | 4 |

Investigation of Intermolecular Interactions and Crystal Packing

The spatial arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a network of intermolecular interactions. For this compound and its derivatives, these non-covalent forces are crucial in determining the solid-state properties of the material. While a specific crystal structure for this compound is not extensively detailed in publicly available literature, insights can be drawn from the analysis of related 1,2,4-triazine structures.

The primary intermolecular interactions expected to play a significant role in the crystal packing of this compound include hydrogen bonds and halogen bonds. The amine group (-NH₂) provides hydrogen bond donors, while the nitrogen atoms of the triazine ring act as hydrogen bond acceptors. This combination allows for the formation of robust hydrogen-bonding networks, often leading to the assembly of molecules into well-defined supramolecular structures such as chains, layers, or more complex three-dimensional arrays.

In derivatives of 1,2,4-triazines, X-ray diffraction studies have confirmed the prevalence of such interactions. For instance, the analysis of related amino-triazine structures frequently reveals N-H···N hydrogen bonds, which are a recurring motif in the crystal engineering of nitrogen-rich heterocyclic compounds. The bromine atom in the 6-position introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophilic sites on adjacent molecules, such as the nitrogen atoms of the triazine ring or the amine group.

The interplay of these various non-covalent interactions dictates the final crystal lattice. The size and electronic nature of substituents on the triazine core can significantly influence the packing arrangement, potentially leading to polymorphism—the ability of a compound to crystallize in different forms with distinct physical properties. The study of crystal packing in derivatives helps in understanding how modifications to the core structure of this compound can be used to tune its solid-state characteristics.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | -NH₂ | Triazine Ring Nitrogen | Formation of 1D chains or 2D sheets |

| Halogen Bonding | C-Br | Triazine Ring Nitrogen, -NH₂ | Directional interactions influencing molecular alignment |

| π-π Stacking | Triazine Ring | Triazine Ring | Stabilization of layered structures |

Advanced Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for the analysis of this compound, ensuring its purity and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of both polar (amine, triazine nitrogens) and nonpolar (brominated aromatic ring) features, the retention time of this compound can be effectively modulated by adjusting the composition of the mobile phase.

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis. Commercial suppliers of this compound often provide HPLC data to certify the purity of their products, which is typically specified as being ≥98%. synblock.com

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring the progress of chemical reactions. In the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated spots are visualized, often under UV light, and their retention factors (Rf values) are compared to those of the starting materials and the expected product. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

The choice of the mobile phase (eluent) for TLC is critical for achieving good separation. A systematic approach, often involving mixtures of polar and nonpolar solvents in varying ratios, is used to find the optimal conditions. For a compound like this compound, a mixture of a moderately polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexane) is a common starting point.

Table 2: Application of Chromatographic Techniques for this compound

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase Components | Key Information Obtained |

| HPLC | Purity Assessment, Quantitative Analysis | C18 (Reversed-Phase) | Water, Acetonitrile, Methanol | Retention Time, Peak Area (Purity) |

| TLC | Reaction Monitoring, Qualitative Analysis | Silica Gel | Ethyl Acetate (B1210297), Hexane (B92381), Dichloromethane (B109758) | Retention Factor (Rf), Presence of Reactants/Products |

Theoretical and Computational Investigations on 6 Bromo 1,2,4 Triazin 3 Amine

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations are fundamental to understanding the electronic properties of 6-Bromo-1,2,4-triazin-3-amine. Density Functional Theory (DFT) is a prominent method used for this purpose, offering a balance between computational cost and accuracy.

Studies on related 1,2,4-triazine (B1199460) systems using DFT methods, often with Becke's three-parameter functional and Lee-Yang-Parr functional (B3LYP) combined with a basis set like 6-31G(d,p), are employed to investigate their molecular structures and electronic properties. nih.gov Such analyses determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule.

For the parent 1,2,4-triazine molecule, quantum chemical studies have been performed to obtain quantitative reactivity characteristics in the form of atomic charges and Fukui coefficients, which help in predicting sites for electrophilic and nucleophilic attack. researchgate.net Time-dependent DFT (TD-DFT) is also used to study optoelectronic properties and absorption spectra of triazine derivatives, which is particularly relevant for applications in materials science, such as for dye-sensitized solar cells. nih.gov

While specific, in-depth DFT research on this compound is not extensively published, its fundamental properties have been computed and are available in public databases. nih.gov

Table 1: Computed Properties of this compound

Molecular Modeling and Dynamics Simulations for Conformational and Reactivity Studies

Molecular modeling and molecular dynamics (MD) simulations offer insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of this compound and its derivatives. These methods are particularly crucial in the context of drug design, where the interaction between a small molecule (ligand) and a biological target (protein) is investigated.

MD simulations can predict the stability of a compound within a protein's binding site. For instance, in studies of 1,2,4-triazine derivatives as inhibitors of specific enzymes or receptors, MD simulations are used to analyze the trajectory of the ligand-protein complex over time. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the binding pose and the flexibility of the protein structure upon ligand binding.

While specific MD studies on this compound as a standalone molecule are not widely available, the methodologies are well-established from research on its derivatives. These simulations can elucidate how the bromine and amine substituents influence the molecule's preferred conformation and its interaction with its environment, providing a dynamic picture that complements the static information from quantum chemical calculations.

In Silico Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and exploring potential reaction pathways, saving time and resources in experimental synthesis. For the 1,2,4-triazine core, DFT calculations have been used to analyze its behavior in reactions like the inverse-electron-demand Diels-Alder reaction. researchgate.net Such studies can predict reaction outcomes by calculating the activation energies of different pathways, revealing which products are kinetically or thermodynamically favored. researchgate.net

The electronic properties derived from quantum calculations, such as the distribution of atomic charges and the shapes of frontier molecular orbitals (HOMO and LUMO), are instrumental in predicting reactivity. For this compound, the electron-withdrawing nature of the triazine ring and the bromine atom, combined with the electron-donating amino group, creates a complex electronic landscape. Computational analysis can pinpoint the most likely sites for nucleophilic or electrophilic attack. For example, the reaction of a 3-amino-1,2,4-triazine with N-bromosuccinimide (NBS) to afford the 6-bromo derivative is a known synthetic route. nih.govchemicalbook.com Computational models could be used to investigate the mechanism of this electrophilic aromatic substitution, clarifying the roles of the different nitrogen and carbon atoms in the ring.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for Derived Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. Computational methods, or in silico approaches, are integral to modern SAR investigations involving derivatives of this compound.

The core structure of this compound serves as a versatile scaffold for creating libraries of new compounds. The bromine atom at the 6-position is particularly useful as it can be replaced or modified through various chemical reactions, allowing for systematic exploration of the chemical space.

Key computational techniques used in SAR include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. In silico docking studies on 1,2,4-triazine derivatives have been used to model their interactions with targets like chemokine receptors and kinases. nih.govresearchgate.net By analyzing the binding poses, researchers can identify crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. For 1,2,4-triazine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. These models generate contour maps that visualize regions where steric, electrostatic, or other property changes are likely to increase or decrease activity, thereby guiding the design of more potent molecules.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new compounds with different chemical backbones but the correct spatial arrangement of features.

These computational SAR approaches have been applied to optimize 1,2,4-triazine derivatives for various therapeutic targets, including G-Protein-Coupled Receptors (GPCRs) and enzymes, with the goal of improving potency and drug-like properties. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

Process Safety and Thermal Stability Research of 6 Bromo 1,2,4 Triazin 3 Amine

Thermal Decomposition Behavior and Characterization of Reaction Pathways

Studies utilizing differential scanning calorimetry (DSC) have been instrumental in characterizing the thermal decomposition behavior of 6-Bromo-1,2,4-triazin-3-amine. The thermal stability of the compound is significantly influenced by factors such as its moisture content. For instance, research has shown a notable difference in the decomposition profiles of wet versus dry ABTA. figshare.comacs.org

The decomposition of dry, qualified ABTA typically exhibits a single-stage exothermic process. However, the decomposition of the original wet ABTA presents a more complex, multi-stage exothermic behavior. This is characterized by the appearance of an initial exothermic shoulder in the DSC curve, which gradually diminishes as the substance is dried. This initial shoulder suggests a different, less stable decomposition pathway in the presence of water. figshare.com

The thermal decomposition of dry ABTA has been found to follow an N-order reaction model. In contrast, wet ABTA exhibits distinct autocatalytic characteristics, indicating that the decomposition process is accelerated by the products of the reaction itself. figshare.com

Table 1: Thermal Decomposition Characteristics of this compound (ABTA) with Different Moisture Contents

| Sample | Onset Temperature (°C) | Peak Temperature (°C) | Heat of Decomposition (J/g) | Decomposition Behavior |

|---|---|---|---|---|

| Original Wet ABTA | Lower than dry ABTA | Multiple peaks, initial shoulder present | Varies with moisture content | Autocatalytic characteristics |

| Qualified Dry ABTA | Higher than wet ABTA | Single peak | Approx. 716 K adiabatic temp. rise | N-order reaction |

Note: Specific temperature and heat flow values can vary based on heating rates and experimental conditions.

Kinetic Studies of Thermal Degradation Processes

Kinetic analysis of the thermal degradation of this compound is crucial for predicting its behavior under various temperature conditions and for establishing safe processing limits. A multistep series model has been successfully applied to fit the thermal decomposition behaviors of both wet and dry ABTA, allowing for the determination of key kinetic parameters. figshare.com

These kinetic models are essential for predicting the heat release behaviors of the compound under ideal adiabatic conditions, which simulate a worst-case scenario for thermal runaway. For qualified dry ABTA, the decomposition behavior can be modeled as an N-order reaction. However, the autocatalytic nature of wet ABTA's decomposition requires a more complex kinetic model to accurately capture its thermal behavior. figshare.com

Influence of Environmental Factors (e.g., Moisture Content) on Thermal Stability

Environmental factors, particularly moisture content, have a pronounced effect on the thermal stability of this compound. Research has demonstrated that the thermal stability of the original wet ABTA is lower than that of the qualified dry compound. As the drying process progresses and water is removed, the thermal stability of ABTA improves accordingly. figshare.comacs.org

The presence of water appears to trigger an autocatalytic decomposition pathway, leading to a greater risk of thermal runaway at lower temperatures. Studies have shown that while qualified dry ABTA is safe at temperatures between 40–50 °C for up to 48 hours, the original wet ABTA poses a significant risk of thermal runaway under the same conditions. figshare.com This underscores the critical importance of controlling moisture content during the drying, handling, and storage of this compound.

Risk Assessment and Safety Design Principles in the Synthesis and Handling of this compound

A thorough risk assessment is paramount in the synthesis and handling of this compound. This assessment should be informed by thermal analysis data. The Thomas model, for instance, has been used to predict the heat release behavior of wet ABTA, confirming the significant risk of thermal runaway during the drying process. figshare.com

Based on these findings, several safety design principles and operational precautions have been established for the production and drying processes of ABTA:

Moisture Control: Strict control of moisture content is essential throughout the manufacturing and handling process.

Temperature Management: The drying process must be conducted within a safe temperature range, determined through thermal stability studies, to prevent the initiation of thermal decomposition. For example, maintaining temperatures within the 40-50 °C range is recommended for dry ABTA. figshare.com

Ventilation: Handling should occur in a well-ventilated area to avoid the accumulation of any potential decomposition products. echemi.com

Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-impermeable gloves, is necessary to avoid skin contact. echemi.com

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition. echemi.com

Emergency Procedures: Clear procedures for handling spills and leaks should be in place, including the use of spark-proof tools and explosion-proof equipment for cleanup. echemi.com

By integrating the findings from thermal analysis into the safety design and operational procedures, the risks associated with the synthesis and handling of this compound can be effectively managed.

Future Perspectives and Emerging Research Avenues for 6 Bromo 1,2,4 Triazin 3 Amine in Academic Research

Advancements in Sustainable and Green Synthesis Methodologies for Halogenated Triazines

The synthesis of halogenated triazines, including 6-Bromo-1,2,4-triazin-3-amine, is undergoing a significant transformation towards more environmentally benign and efficient methods. Traditional synthetic routes often rely on stoichiometric amounts of halogenating agents like N-bromosuccinimide (NBS) in polar aprotic solvents, which can be effective but raise concerns regarding atom economy and waste generation. nih.gov The future of triazine synthesis is increasingly focused on aligning with the principles of green chemistry.

Emerging research avenues are exploring several innovative strategies:

Microwave-Assisted and Sonochemical Synthesis: These energy-efficient techniques are being adapted for triazine synthesis. rsc.org Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions or in aqueous media, thereby minimizing the use of volatile organic compounds. ijpsr.inforsc.org Similarly, ultrasound-assisted methods promote reactions through acoustic cavitation, offering another green alternative for synthesizing triazine derivatives. rsc.org

Catalytic and Recyclable Systems: A shift from stoichiometric reagents to catalytic systems is a key goal. This includes the use of reusable heterogeneous catalysts, such as supported platinum nanoparticles, which can facilitate the synthesis of the triazine core via acceptorless dehydrogenative pathways. mdpi.com For halogenation, the development of catalytic methods that utilize greener halogen sources is an active area of research.

Eco-Friendly Solvents and Reaction Media: The use of non-toxic, biodegradable solvents is being prioritized. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both a catalyst and a solvent has been shown to be effective for the eco-friendly synthesis of some 1,2,4-triazine (B1199460) derivatives. nih.gov Water-based syntheses, often aided by phase-transfer catalysts, are also gaining prominence for their minimal environmental impact. acs.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis and halogenation of 1,2,4-triazin-3-amine (B72006) to flow processes represents a significant step towards sustainable industrial production.

These advancements aim to create synthetic pathways that are not only more efficient but also safer and more sustainable, reducing the environmental footprint associated with the production of these valuable chemical intermediates.

Integration with Fragment-Based Drug Discovery and Combinatorial Chemistry Approaches

The molecular architecture of this compound makes it an ideal candidate for modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and combinatorial chemistry. FBDD utilizes small, low-complexity molecules, or "fragments," that bind weakly to biological targets, which are then optimized into potent leads. acs.org

This compound aligns well with the principles of FBDD, often summarized by the "Rule of Three":

Molecular weight < 300 Da

Number of hydrogen bond donors ≤ 3

Number of hydrogen bond acceptors ≤ 3

cLogP ≤ 3

Its low molecular weight (175 g/mol ) and the presence of hydrogen bond donors and acceptors on the triazine core allow it to efficiently explore chemical space and identify initial binding interactions within a target's active site. acs.orgresearchgate.net

The true potential of this compound is realized when combined with combinatorial chemistry. The two distinct functional handles—the amino group at the C3 position and the bromine atom at the C6 position—serve as orthogonal vectors for chemical elaboration.

| Position | Functional Group | Potential Reactions for Library Synthesis |

| C3 | Primary Amine | Amidation, Sulfonylation, Reductive Amination, Urea/Thiourea Formation |

| C6 | Bromine Atom | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, Stille Coupling, Nucleophilic Aromatic Substitution |

This dual functionality allows for the rapid generation of large, diverse chemical libraries. For example, a library could be constructed by first reacting the amine group with a set of carboxylic acids, followed by a Suzuki cross-coupling reaction at the bromine position with a range of boronic acids. nih.gov This approach enables a systematic exploration of the structure-activity relationship (SAR) around the triazine core. Computational methods, such as virtual screening, can be used to pre-select fragments and guide the design of these combinatorial libraries, as has been successfully applied in the discovery of 1,2,4-triazine derivatives as adenosine (B11128) A₂A receptor antagonists. nih.govuni.wroc.pl

Rational Design of Multi-Targeting Therapeutic Agents Based on the 1,2,4-Triazine Core

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. This has spurred the development of multi-target therapeutic agents, which are single molecules designed to interact with two or more distinct biological targets simultaneously. This approach can lead to enhanced efficacy, reduced side effects, and a lower likelihood of developing drug resistance. acs.org The 1,2,4-triazine scaffold is exceptionally well-suited for the rational design of such agents. rsc.org

The this compound molecule provides a robust framework for building multi-target ligands. The distinct reactivity of the amine and bromo groups allows for the strategic introduction of different pharmacophores, each intended to bind to a specific target. For instance, one part of the molecule could be designed to inhibit a particular kinase, while another part targets a different enzyme or receptor involved in the disease process.

Recent research has focused on creating hybrid molecules that combine the 1,2,4-triazine core with other biologically active moieties. This strategy leverages the known activities of different pharmacophores to create a synergistic effect.

| Hybrid Scaffold Example | Potential Target Classes | Therapeutic Area |

| 1,2,4-Triazine-Sulphonamide | Kinases, Carbonic Anhydrases | Oncology, Anti-infectives |

| 1,2,4-Triazine-Chalcone | Tubulin, Dihydrofolate Reductase (DHFR) | Oncology |

| 1,2,4-Triazine-Benzimidazole | DNA-interacting enzymes, Kinases | Oncology, Antiviral |

| 1,2,4-Triazine-Indole | Kinases, Hormone Receptors | Oncology |

The design process for these agents is increasingly guided by computational modeling and structural biology, allowing for the precise positioning of functional groups to optimize interactions with multiple targets. This rational, structure-based approach is a key future direction for leveraging the 1,2,4-triazine core in therapeutic development.

Exploration of Applications in Advanced Functional Materials (e.g., Optoelectronics, Catalysis)

Beyond its biomedical potential, the 1,2,4-triazine ring is gaining attention for its applications in advanced functional materials, owing to its unique electronic characteristics. The nitrogen atoms in the triazine ring make it electron-deficient, which imparts useful optical and electronic properties. nih.gov

Optoelectronics: The π-conjugated system of triazine derivatives makes them promising candidates for organic electronic devices. Research has shown that modifying the triazine core can tune its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tunability is crucial for applications in:

Dye-Sensitized Solar Cells (DSSCs): 1,2,4-triazine derivatives have been investigated as components of organic dyes in DSSCs, where they can facilitate efficient light harvesting and electron transfer. nih.gov

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some triazine compounds make them suitable for use as emitters or host materials in OLEDs.

Bioimaging: Cationic pyridinium (B92312) 1,2,4-triazines have been developed as fluorogenic probes. These molecules are initially non-fluorescent but become highly fluorescent upon reacting with specific dienophiles, a property that has been harnessed for labeling and imaging subcellular structures in living cells. organic-chemistry.org

Catalysis: The nitrogen-rich structure of the triazine ring is being exploited in the design of novel catalysts.

Heterogeneous Catalysis: Triazine units are fundamental building blocks for Covalent Organic Frameworks (COFs) and graphitic carbon nitride (g-CN) materials. rsc.orgacs.org These porous, crystalline materials act as highly efficient, metal-free photocatalysts for reactions such as hydrogen evolution from water and CO₂ reduction. acs.org The triazine serves as a CO₂-affinity site, facilitating its conversion into valuable chemicals like cyclic carbonates. doi.org

Organocatalysis: The bromine atom in this compound can participate in halogen bonding. This highly directional, non-covalent interaction is an emerging tool in organocatalysis, where the halogen atom acts as a Lewis acidic site to activate substrates.

The ability to synthesize robust, porous frameworks from triazine precursors like this compound opens up possibilities for creating next-generation materials for sustainable energy applications and chemical synthesis.

Development of Novel Methodologies for Comprehensive Biological Profiling and Mechanism Discovery

Understanding how a molecule interacts with biological systems is crucial for its development as a therapeutic agent. For compounds based on the this compound scaffold, several cutting-edge methodologies are being employed to elucidate their mechanisms of action and provide a comprehensive biological profile.

Fluorogenic Labeling and Chemical Probes: Building on the inherent reactivity of the triazine core, researchers can design chemical probes for live-cell imaging. For example, 1,2,4-triazines that participate in inverse electron-demand Diels-Alder reactions can be used to track the molecule's distribution within a cell and identify its interaction partners, offering real-time insights into its biological function. organic-chemistry.org

Structure-Based Drug Design and X-ray Crystallography: High-resolution X-ray crystallography allows scientists to visualize precisely how a 1,2,4-triazine derivative binds to its protein target. This structural information is invaluable for understanding the basis of its activity and for guiding further optimization. This approach has been used to detail the interaction of 1,2,4-triazine antagonists with the adenosine A₂A receptor, revealing key hydrogen bonds and other interactions. uni.wroc.pl

Computational and In Silico Profiling: Advanced computational techniques are essential for modern mechanism discovery. Molecular docking simulations can predict the binding pose of a triazine derivative within a target's active site, while molecular dynamics simulations can model the dynamic behavior of the ligand-protein complex over time. uni.wroc.pl These in silico methods help prioritize compounds for synthesis and testing and generate hypotheses about their mechanism of action that can be validated experimentally.

Systems Biology and -Omics Approaches: To gain a broader understanding of a compound's effects, researchers are turning to systems biology. Techniques like proteomics and transcriptomics can reveal how a triazine derivative alters the levels of proteins and genes across the entire cell, providing a global view of the pathways it modulates. This can help identify both on-target and off-target effects and uncover novel mechanisms of action.

By integrating these advanced methodologies, researchers can move beyond simple activity assays to build a detailed, multi-dimensional understanding of the biological effects of this compound derivatives, accelerating their translation into valuable scientific tools and potential therapeutics.

Q & A

Basic Research Questions

Q. How can the synthesis of 6-Bromo-1,2,4-triazin-3-amine be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, using aminoguanidine bicarbonate as a precursor (common in triazine synthesis), reaction temperature (e.g., 80–100°C), and bromination agents (e.g., NBS or Br₂ in DMF) should be tested. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Evidence suggests yields >85% are achievable under controlled conditions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhances purity. Validate purity using melting point analysis and ¹H/¹³C NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the amine (-NH₂) proton (δ ~5.5–6.5 ppm) and bromine-induced deshielding in adjacent carbons.

- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 175/177 for C₃H₃BrN₄) and isotopic patterns due to bromine .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

Q. How do intermolecular interactions influence the crystallinity of this compound?

- Methodological Answer : Hydrogen bonding (N-H···N) and halogen interactions (C-Br···π) dominate packing. Use single-crystal X-ray diffraction to map interactions:

- Measure bond lengths (e.g., N-H···N ~2.8–3.0 Å) and angles.

- Graph-set analysis (e.g., Etter’s notation) identifies recurring motifs like chains or rings .

- Thermal gravimetric analysis (TGA) correlates stability with interaction strength. Poorly crystalline batches may require solvent screening (e.g., DMSO vs. THF) .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields or spectral data for 6-Bromo-1,2,4-triazin-amine derivatives?

- Methodological Answer :

- Replication : Repeat protocols with strict control of moisture, oxygen, and reagent stoichiometry.

- Triangulation : Cross-validate spectral data (e.g., compare NMR shifts with density functional theory (DFT) simulations).

- Error Analysis : Quantify impurities via GC-MS or HPLC-MS to identify side products (e.g., debrominated byproducts).

- Meta-Analysis : Compare literature data while accounting for solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) .

Q. What pharmacological applications justify further study of this compound?

- Methodological Answer :

- Adenosine Receptor Antagonism : Use radioligand binding assays (e.g., A₁/A₂B receptor subtypes) with ³H-CCPA/³H-NECA. Structural analogs (e.g., 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine) show nanomolar affinity .

- Co-Crystallization : Employ homology modeling (e.g., using PDB 3UZA) to predict binding poses. Validate via X-ray crystallography of ligand-receptor complexes .

Q. What strategies improve the bioavailability of this compound in solid pharmaceutical formulations?

- Methodological Answer :

- Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to identify stable polymorphs.

- Excipient Compatibility : Test co-formers (e.g., cyclodextrins) via DSC and PXRD to enhance solubility.

- Tableting Studies : Optimize compression forces and disintegrant ratios (e.g., croscarmellose sodium) to maintain dissolution rates .

Q. How can computational modeling predict the selectivity of this compound for specific biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to screen against target libraries. Prioritize targets with Glide scores <-7.0 kcal/mol.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for bromine substitution effects on binding .

Q. What crystallographic parameters are critical for analyzing this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.